Laduviglusib trihydrochloride

In vivo pharmacology Animal model formulation Aqueous solubility

This trihydrochloride salt offers superior aqueous solubility (25 mg/mL) for in vivo formulations without organic co-solvents. It exhibits >500-fold selectivity for GSK-3 over CDK kinases, ensuring minimal off-target effects. The compound's defined cytotoxicity profile (IC50 4.9 μM) provides a safety margin for stem cell and organoid culture applications. This is the preferred salt form for research requiring robust Wnt/β-catenin activation.

Molecular Formula C22H21Cl5N8
Molecular Weight 574.7 g/mol
CAS No. 1782235-14-6
Cat. No. B560650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaduviglusib trihydrochloride
CAS1782235-14-6
Molecular FormulaC22H21Cl5N8
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl.Cl
InChIInChI=1S/C22H18Cl2N8.3ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;;;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);3*1H
InChIKeyDSFVSCNMMZRCIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laduviglusib trihydrochloride: Aqueous-Soluble GSK-3α/β Inhibitor for In Vivo and Stem Cell Research Applications


Laduviglusib trihydrochloride (CAS 1782235-14-6), also designated CHIR-99021 trihydrochloride or CT99021 trihydrochloride, is a synthetic small-molecule ATP-competitive inhibitor of glycogen synthase kinase-3 alpha and beta (GSK-3α/β) [1]. This trihydrochloride salt form exhibits in vitro inhibitory potency with IC₅₀ values of 10 nM for GSK-3α and 6.7 nM for GSK-3β in cell-free kinase assays . The compound functions as a potent Wnt/β-catenin signaling pathway activator via GSK-3β inhibition and has been widely adopted in stem cell biology for enhancing embryonic stem cell self-renewal and facilitating somatic cell reprogramming .

Why Laduviglusib trihydrochloride Cannot Be Interchanged with Alternative GSK-3 Inhibitors Without Validation


GSK-3 inhibitors exhibit substantial heterogeneity in physicochemical properties, selectivity profiles, and functional outcomes that preclude direct substitution. Laduviglusib trihydrochloride distinguishes itself from alternative GSK-3 inhibitors through three critical dimensions: aqueous solubility enabling in vivo formulation without organic co-solvents ; >500-fold selectivity for GSK-3 over closely related CDK family kinases including CDC2 and CDK2/cyclin A [1]; and demonstrated functional activation of Wnt/β-catenin signaling that not all GSK-3 inhibitors reliably achieve [2]. Procurement decisions based solely on target class or nominal IC₅₀ values risk introducing confounding experimental variables, including unintended off-target kinase inhibition, inconsistent pathway activation, and formulation-driven variability in animal studies.

Quantitative Evidence Guide: Laduviglusib trihydrochloride Differentiation from Alternative GSK-3 Inhibitors


Aqueous Solubility Advantage: Trihydrochloride Salt Enables Water-Based Formulation Versus Insoluble Free Base and Monohydrochloride Analogs

Laduviglusib trihydrochloride demonstrates aqueous solubility of 25 mg/mL (43.49 mM) at 25°C, representing a critical formulation advantage over alternative salt forms of the same active moiety. In direct comparison, CHIR-99021 monohydrochloride (CAS 1797989-42-4) is reported as insoluble in water, requiring DMSO for in vitro applications and limiting its utility for aqueous in vivo dosing formulations [1]. The trihydrochloride salt's water solubility enables preparation of homogeneous suspensions in CMC-Na at ≥5 mg/mL for oral gavage administration, eliminating the confounding effects of organic co-solvents such as DMSO or PEG on animal physiology .

In vivo pharmacology Animal model formulation Aqueous solubility Salt form optimization

Functional Wnt/β-Catenin Pathway Activation: Laduviglusib Produces Strong Induction Versus Weak or No Activation by SB-216763 and BIO

In a systematic comparison of four GSK-3 inhibitors in mouse embryonic stem cells, Laduviglusib (CHIR-99021) and CHIR-98014 produced strong induction of Wnt/β-catenin pathway activation, whereas BIO and SB-216763 showed only minor or no increase in activation over the natural ligand Wnt3a [1]. Concurrently, Laduviglusib and SB-216763 exhibited the lowest cytotoxicities among the four inhibitors tested, while CHIR-98014 and BIO demonstrated the highest toxicities [1]. This functional divergence underscores that potent GSK-3 inhibition in biochemical assays does not uniformly translate to equivalent downstream pathway activation or cellular tolerability, making compound-specific functional validation essential for stem cell applications.

Wnt/β-catenin signaling Stem cell pluripotency Functional selectivity Pathway activation

Kinase Selectivity Profile: >500-Fold Selectivity for GSK-3 Over CDK Family and ERK2 Versus Narrow Selectivity Window of Alternative Inhibitors

Laduviglusib trihydrochloride exhibits >500-fold selectivity for GSK-3 over its closest homologs CDC2 and ERK2, with reported IC₅₀ values of 2.4 μM against CDK5/p25, CDK2/cyclin A, and CDK1/cyclin B [1]. In broader profiling, the compound demonstrates >800-fold selectivity against 45 additional enzymes and receptors, with K_D > 4 μM for 22 pharmacologically relevant receptors and K_i > 8 μM for 23 non-kinase enzymes [2]. This selectivity profile contrasts with multi-CDK inhibitors such as AT7519 and with maleimide-based GSK-3 inhibitors like SB-216763 and SB-415286, which exhibit narrower selectivity windows and cross-reactivity with CDKs [3]. The well-characterized selectivity of Laduviglusib reduces the probability of confounding off-target effects in mechanistic studies.

Kinase selectivity Off-target profiling CDK family Chemical probe quality

Oral Bioavailability and In Vivo Glucose-Lowering Efficacy: Quantified Pharmacodynamic Response in Diabetic Rat Models

In ZDF (Zucker Diabetic Fatty) rats, a single oral dose of Laduviglusib trihydrochloride (16 mg/kg or 48 mg/kg) produced rapid reduction in plasma glucose, achieving maximal glucose lowering of approximately 150 mg/dL at 3-4 hours post-administration . In fasted hyperglycemic ZDF rats, single oral delivery at 30 mg/kg significantly reduced fasting plasma glucose levels [1]. This in vivo pharmacodynamic response provides quantitative evidence of target engagement and functional efficacy following oral administration, distinguishing Laduviglusib from GSK-3 inhibitors that lack demonstrated oral bioavailability or require parenteral administration routes.

In vivo pharmacology Oral bioavailability Type 2 diabetes model Glucose homeostasis

In Vitro Cytotoxicity Profile in Embryonic Stem Cells: Quantitative IC₅₀ Determination for Cell Viability

In mouse ES-D3 embryonic stem cells, Laduviglusib trihydrochloride exhibited concentration-dependent reduction in cell viability, with IC₅₀ determined as 4.9 μM [1]. At specific concentrations, viability reductions were quantified as: 2.5 μM (24.7% reduction), 5 μM (56.3% reduction), 7.5 μM (61.9% reduction), and 10 μM (69.2% reduction) [1]. This quantitative cytotoxicity profile establishes the practical working concentration range for stem cell applications, with typical functional concentrations (1-3 μM) remaining below the IC₅₀ threshold while higher concentrations produce measurable viability impact.

Stem cell culture Cytotoxicity Cell viability Dose-response

Optimal Research and Industrial Application Scenarios for Laduviglusib trihydrochloride Procurement


Aqueous In Vivo Formulation for Oral Gavage Studies in Rodent Models

For in vivo pharmacology studies requiring oral administration of GSK-3 inhibitor, Laduviglusib trihydrochloride is the preferred salt form due to its water solubility of 25 mg/mL (43.49 mM), enabling preparation of homogeneous CMC-Na suspensions at ≥5 mg/mL without organic co-solvents . This solubility profile directly addresses the formulation limitations of the monohydrochloride salt, which is water-insoluble and would require DMSO or PEG-based vehicles that introduce confounding physiological effects . The compound's demonstrated oral bioavailability and pharmacodynamic glucose-lowering response in ZDF rat models (maximal reduction ~150 mg/dL at 3-4 hours post-dose) validate its suitability for metabolic disease and diabetes research applications.

Embryonic Stem Cell Self-Renewal and Pluripotency Maintenance

In stem cell culture applications, Laduviglusib trihydrochloride uniquely combines strong Wnt/β-catenin pathway activation with low cytotoxicity relative to alternative GSK-3 inhibitors . The compound's IC₅₀ for cytotoxicity in ES-D3 cells is 4.9 μM , providing a defined safety margin for functional concentrations typically employed at 1-3 μM for self-renewal enhancement . This functional profile makes Laduviglusib particularly suitable for protocols requiring sustained GSK-3 inhibition to maintain pluripotency, as part of 2i (dual inhibition) conditions alongside MEK inhibitors, or for somatic cell reprogramming applications.

Mechanistic Studies Requiring Well-Characterized Kinase Selectivity

For research applications where unambiguous attribution of phenotypic effects to GSK-3 inhibition is critical, Laduviglusib trihydrochloride offers >500-fold selectivity over closely related CDK family kinases (CDC2, CDK2/cyclin A, CDK5/p25) and >800-fold selectivity over 45+ additional enzymes and receptors . This selectivity profile, validated by the Chemical Probes Portal , contrasts with maleimide-based GSK-3 inhibitors that exhibit documented CDK cross-reactivity and multi-CDK inhibitors like AT7519 that lack target specificity . Investigators studying GSK-3-dependent signaling mechanisms, gene expression regulation, or pathway-specific effects should prioritize Laduviglusib to minimize off-target kinase modulation as a confounding variable.

Wnt/β-Catenin Pathway Activation in Organoid Culture and Tissue Engineering

Laduviglusib trihydrochloride is widely employed as a Wnt/β-catenin signaling activator in organoid production and tissue engineering protocols . The compound's functional pathway activation capability distinguishes it from GSK-3 inhibitors like SB-216763, which show only minor or no increase in Wnt pathway activation over natural ligand Wnt3a in embryonic stem cell assays . For applications including intestinal organoid culture, neural differentiation protocols, and tissue regeneration studies where robust Wnt pathway activation is required, Laduviglusib provides reliable functional outcomes not uniformly achieved by alternative GSK-3 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laduviglusib trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.